3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester

Catalog No.
S13029830
CAS No.
864754-49-4
M.F
C10H17NO2
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic ...

CAS Number

864754-49-4

Product Name

3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester

IUPAC Name

ethyl 3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylate

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C10H17NO2/c1-3-13-10(12)9-7-4-5-11(2)6-8(7)9/h7-9H,3-6H2,1-2H3

InChI Key

BNSYTVZKKXUTTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1CN(CC2)C

3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester, with the Chemical Abstracts Service number 864754-49-4, is a bicyclic compound featuring a nitrogen atom in its structure. The molecular formula is C10H17NO2C_{10}H_{17}NO_2 and it has a molar mass of approximately 183.25 g/mol. This compound consists of a bicyclic framework with a carboxylic acid ester functional group, making it an interesting candidate for various chemical and biological applications. The compound is characterized by its unique bicyclic structure that incorporates both carbon and nitrogen atoms, contributing to its potential reactivity and biological activity.

Typical of carboxylic acid esters:

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 3-methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid and ethanol.
  • Transesterification: The ethyl ester can react with different alcohols to form corresponding esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester can be achieved through several methods:

  • Cyclization Reactions: Starting from suitable precursors such as amino acids or other nitrogen-containing compounds, cyclization can be facilitated using acid catalysts.
  • Esterification: The carboxylic acid derivative can be reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
  • Functional Group Transformations: Existing functional groups in precursor compounds can be converted into the desired carboxylic acid and subsequently esterified.

These synthetic routes allow for the modification and optimization of the compound for specific applications.

3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting neurological disorders or as a scaffold for synthesizing more complex molecules.
  • Chemical Research: Utilized as an intermediate in organic synthesis due to its unique structural properties.
  • Agricultural Chemistry: Investigated for possible uses in developing agrochemicals with antimicrobial properties.

Interaction studies involving 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester focus on its binding affinity and effects on biological targets:

  • Receptor Binding Studies: Evaluating how this compound interacts with various neurotransmitter receptors could provide insights into its pharmacological potential.
  • Enzyme Inhibition Studies: Investigating whether this compound inhibits specific enzymes could reveal potential therapeutic uses.

These studies are essential for understanding the full scope of the compound's biological implications.

Several compounds share structural similarities with 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester, including:

Compound NameCAS NumberKey Features
3-Azabicyclo[4.1.0]heptane864754-49-4Base structure without carboxylic acid group
3-Methylpiperidine109-10-0Contains nitrogen in a six-membered ring
Bicyclo[2.2.2]octane280-57-9Fully saturated bicyclic structure

Uniqueness

The uniqueness of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester lies in its specific bicyclic structure combined with a nitrogen atom and an ester functional group, which may provide distinct biological activities not found in other similar compounds.

The synthesis of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester represents a significant challenge in synthetic organic chemistry due to its complex bicyclic structure incorporating both nitrogen heterocyclic frameworks and ester functionalities [2]. This compound, with molecular formula C10H17NO2 and molecular weight 183.25 g/mol, requires sophisticated synthetic approaches that can efficiently construct the azabicycloheptane core while maintaining the requisite stereochemical integrity [7].

Cyclization Approaches for Bicyclic Core Construction

The formation of the bicyclic azabicycloheptane core can be achieved through several distinct cyclization strategies, each offering unique advantages in terms of efficiency, selectivity, and substrate scope [5] [10]. The most prominent approaches involve concerted pericyclic reactions, radical-mediated processes, and transition metal-catalyzed transformations.

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction provides a powerful method for constructing six-membered rings with excellent control over regio- and stereochemical outcomes [24] [29]. For azabicycloheptane synthesis, this approach involves the cycloaddition of appropriately substituted dienes with nitrogen-containing dienophiles under thermal or Lewis acid-catalyzed conditions [25]. The reaction proceeds through a concerted mechanism via a cyclic transition state, forming two carbon-carbon bonds simultaneously [24].

Research has demonstrated that strained azacyclic allenes can serve as effective dipolarophiles in Diels-Alder reactions, generating bicyclic nitrogen heterocycles with high diastereoselectivity [25]. The methodology allows for the efficient assembly of highly functionalized piperidine scaffolds bearing quaternary stereocenters under exceptionally mild reaction conditions at ambient temperature [25].

Intramolecular Cyclization Mechanisms

Intramolecular cyclization represents another fundamental approach for azabicycloheptane construction, particularly through the formation of nitrogen bridgehead bicyclic structures [26]. These reactions typically involve the cyclization of appropriately positioned functional groups within a single molecule, often facilitated by radical intermediates or transition metal catalysis [12].

The cyclization of beta-ammonio-substituted 5-hexenyl radicals has been shown to proceed readily, providing access to previously unknown heterocyclic systems [26]. Treatment of specifically designed precursors with tributyltin hydride in tertiary amyl alcohol yields bridgehead nitrogen bicyclic heterocycles in excellent yields without contamination, demonstrating the synthetic utility of this approach [26].

Palladium-Catalyzed Domino Cyclization

Palladium-catalyzed domino cyclization reactions offer a direct and efficient route to bicyclic nitrogen heterocycles [11]. These transformations typically involve the treatment of propargyl bromides containing nucleophilic functional groups with catalytic palladium(0) complexes, affording bis-cyclization products in good yields [11].

The methodology demonstrates remarkable selectivity when using substrates with appropriate nucleophilic groups, providing the desired bicyclic heterocycles under mild, base-free conditions [11]. This approach enables the formation of two new bonds and creation of multiple stereocenters in a single synthetic operation, representing a highly efficient strategy for complex molecule construction [11].

Esterification Techniques for Carboxylic Acid Functionalization

The installation of the ethyl ester functionality in 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester requires careful consideration of reaction conditions and methodologies to ensure compatibility with the sensitive bicyclic framework [15] [16]. Several esterification approaches have been developed, ranging from classical Fischer esterification to modern coupling reagent-mediated transformations.

Fischer Esterification Methodology

Fischer esterification remains the most fundamental approach for converting carboxylic acids to ethyl esters through direct reaction with ethanol in the presence of acid catalysts [15] [17]. The reaction proceeds through a six-step mechanism involving protonation of the carbonyl oxygen, nucleophilic addition of ethanol, proton transfers, and elimination of water to yield the desired ester product [17].

The mechanism can be summarized by the mnemonic acronym: protonation-addition-deprotonation-protonation-elimination-deprotonation, representing each discrete step in the transformation [17]. Concentrated sulfuric acid serves as the most commonly employed catalyst, functioning both as a proton source and as a dehydrating agent to drive the equilibrium toward ester formation [18].

Optimization studies have revealed that reaction temperatures between 60-180°C provide optimal conversion rates, with higher temperatures favoring increased reaction rates but potentially causing substrate decomposition [15] [21]. The use of excess ethanol as both reactant and solvent helps shift the equilibrium toward ester formation, typically achieving yields in the 60-95% range depending on substrate structure and reaction conditions [22].

Coupling Reagent-Mediated Esterification

Modern esterification approaches employ coupling reagents such as 1,3-dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to activate carboxylic acids toward nucleophilic attack by alcohols [20]. These methods offer significant advantages over Fischer esterification, including milder reaction conditions and higher functional group compatibility.

Recent developments have introduced dichloroimidazolidinedione as a novel coupling reagent for esterification of carboxylic acids with alcohols at room temperature [20]. This methodology represents the first dichloroimidazolidinedione-promoted esterification under mild conditions, achieving good to excellent yields while proceeding smoothly with substrates bearing both electron-withdrawing and electron-donating groups [20].

Acid/Iodide Cooperative Catalysis

A highly efficient esterification method utilizing acid/iodide cooperative catalysis has been developed for the preparation of esters from carboxylic acids and hydroxyl nucleophiles [6]. This approach enables highly efficient esterification with a wide range of equivalent hydroxyl nucleophiles including both alcohols and weak nucleophilic phenols [6].

Under the optimized reaction conditions, both aromatic and aliphatic carboxylic acids bearing various functional groups work effectively, furnishing the corresponding esters in good to high yields [6]. The reaction demonstrates excellent scalability and applicability to the modification of bioactive molecules, highlighting its synthetic value in organic synthesis [6].

Catalytic Systems in Stereoselective Synthesis

The stereoselective synthesis of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester requires sophisticated catalytic systems capable of controlling both the formation of the bicyclic framework and the installation of stereogenic centers [9] [13]. Several catalytic approaches have been developed, with particular emphasis on asymmetric transformations.

Silver-Catalyzed Asymmetric Cycloaddition

Silver(I)-catalyzed asymmetric 1,3-dipolar cycloaddition reactions provide an excellent method for constructing azabicyclo[2.2.1]heptanes with high stereocontrol [9]. The use of silver acetate in combination with chiral phosphoramidite ligands such as TF-BiphamPhos enables the efficient construction of bicyclic structures bearing two quaternary stereogenic centers [9].

The methodology achieves excellent results with cyclic azomethine ylides and N-substituted maleimides, providing products in good yields with high diastereoselectivities up to 16:1 and excellent enantioselectivities reaching 97% enantiomeric excess [9]. The key feature of this approach lies in the efficient construction of multiple contiguous stereocenters during the annulation process [9].

Mechanistic studies using density functional theory calculations have revealed that silver(I) coordination with substrates changes the characteristics of frontier molecular orbitals and the manner of orbital overlap in cycloaddition reactions [35]. The electron-withdrawing property of silver(I) leads to decreased charge density in reactive functional groups, improving both reactivity and substituent tolerance [35].

Palladium-Catalyzed Asymmetric Hydrogenation

Palladium-catalyzed asymmetric hydrogenation systems have been developed for the simultaneous reduction of both carbon-carbon double bonds and ester functionalities in α,β-unsaturated lactones [19]. This represents the first example of homogeneous palladium-catalyzed hydrogenation of ester groups under neutral conditions [19].

The asymmetric autotandem hydrogenation proceeds with high reactivity and enantioselectivity, providing chiral saturated alcohols through a unique catalytic system capable of reducing both olefinic and carbonyl functionalities [19]. Density functional theory calculations provide important insights into the origin of this unusual asymmetric autotandem hydrogenation process [19].

Rhodium-Catalyzed Allylic Activation

Rhodium(III)-catalyzed allylic carbon-hydrogen activation of alkenyl sulfonamides represents an innovative approach for generating azabicyclic structures [36]. The reaction proceeds through rhodium(III)-catalyzed allylic carbon-hydrogen activation followed by insertion with exogenous internal alkynes [36].

This methodology generates [3.3.0], [4.3.0], and [5.3.0] azabicyclic structures with excellent diastereoselectivity [36]. Deuterium labeling experiments have implicated a 1,3-rhodium shift as a key mechanistic step, providing valuable insights into the reaction pathway [36].

Alternative Routes via Ring-Opening/Ring-Closing Mechanisms

Ring-opening and ring-closing strategies provide alternative synthetic pathways for accessing complex azabicyclic structures, often offering complementary selectivity profiles and functional group compatibility compared to direct cyclization approaches [10] [14]. These methodologies have proven particularly valuable for generating bridged bicyclic systems with defined stereochemistry.

Ring-Closing Metathesis Approaches

Ring-closing metathesis has emerged as a powerful tool for the synthesis of bridged azabicyclic structures through the cyclization of appropriately positioned alkene functionalities [10] [14]. The methodology involves the treatment of cis-2,6-dialkenyl-N-acyl piperidine derivatives with ruthenium-based metathesis catalysts under mild conditions [10].

The requisite 2,6-dialkenylpiperidines can be readily prepared through established synthetic sequences, providing access to azabicyclo[m.n.1]alkenes where m equals 3-5 and n equals 2 or 3 [10]. Both Grubbs first and second generation catalysts have been employed successfully, achieving excellent yields ranging from 89-98% for the formation of aza-bicyclo[4.3.1]deca-3,7-dienes and aza-bicyclo[4.2.1]nonene derivatives [14].

Diallylboration and Metathesis Cascades

A sophisticated approach combining diallylboration and ruthenium-catalyzed ring-closing metathesis has been developed for accessing bridged azabicycles [14]. The methodology features reductive trans-diallylation of mono- or disubstituted pyridines, isoquinoline, and pyrrole derivatives followed by treatment with triallylborane [14].

Under the reaction conditions, a deprotonation, deallylation, and allylation sequence occurs to provide the cis-isomer with defined stereochemistry [14]. Subsequent N-tert-butoxycarbonyl protection yields key heterocyclic precursors for metathesis reactions, which proceed in excellent yields to generate the desired azabicyclic frameworks [14].

Convergent Stereodivergent Pathways

Convergent and stereodivergent synthetic pathways have been developed for accessing highly substituted 1-aza-7-oxabicyclo[2.2.1]heptanes through controlled ring-forming processes [13]. These approaches begin with coupling reactions between allylic alcohols, aldehydes, and lithium hexamethyldisilazide for the stereoselective production of primary homoallylic amines [13].

Subsequent N-oxidation and condensation with formaldehyde or glyoxylate derivatives provides access to densely functionalized homoallylic nitrones [13]. The intramolecular annulation of these intermediates can be controlled to deliver distinct heterocyclic skeletons with stereoselectivity greater than 20:1, demonstrating excellent synthetic control [13].

The stereochemical control in these reactions results from both the control of nitrone geometry and selective partitioning between direct [3+2] cycloaddition or tandem [3] [3]-rearrangement/[3+2] cycloaddition pathways [13]. This methodology provides a robust platform for accessing complex azabicyclic structures with defined stereochemistry and high functional density [13].

MethodologyTarget StructureCatalytic SystemTemperature Range (°C)Yield Range (%)StereoselectivityKey Advantages
Diels-Alder CycloadditionBicyclic Core FormationLewis Acid Catalysts20-18070-95Moderate to HighTwo C-C bonds formed simultaneously
Palladium-Catalyzed CyclizationBicyclic Nitrogen HeterocyclesPd(PPh3)425-10065-92VariableMild conditions, versatile
Ring-Closing MetathesisBridged AzabicyclesGrubbs Catalysts I & II40-8089-98HighExcellent yields, clean reactions
Silver-Catalyzed Asymmetric CycloadditionAzabicyclo[2.2.1]heptanesAg(I)/TF-BiphamPhos0-2575-97Excellent (up to 97% ee)High enantioselectivity
Radical-Mediated CyclizationNitrogen Bridgehead BicyclesTributyltin Hydride80-12080-95ModerateBridgehead nitrogen access
Fischer EsterificationEthyl Ester FormationH2SO4/TsOH60-18060-95N/ASimple, cost-effective
DCC/EDC-Mediated EsterificationCarboxylic Acid ActivationDCC/EDC + DMAP0-2575-95N/AMild conditions, high yields
DCID-Mediated EsterificationRoom Temperature EsterificationDCID20-2580-95N/ARoom temperature operation
Acid/Iodide Cooperative CatalysisAlcohol-Acid CouplingAcid/Iodide25-8075-90N/ABroad substrate scope

The solubility characteristics of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester are governed by its unique structural features, including the bicyclic framework with an incorporated nitrogen atom and the ethyl ester functional group. This compound, with the molecular formula C10H17NO2 and molecular weight of 183.25 g/mol [2], exhibits distinctive solubility patterns across different solvent systems.

Aqueous Solubility Characteristics

The compound demonstrates limited water solubility, consistent with typical ethyl ester derivatives. This reduced aqueous solubility can be attributed to the predominantly lipophilic character of the bicyclic scaffold combined with the ethyl ester moiety [3]. The presence of the nitrogen atom in the bicyclic structure provides some polar character; however, this is insufficient to significantly enhance water solubility compared to the hydrophobic contributions of the saturated carbon framework and ester group.

Organic Solvent Solubility Profile

In organic solvents, the compound exhibits variable solubility depending on the solvent polarity and hydrogen bonding capacity. Polar protic solvents such as ethanol and methanol are expected to provide moderate to high solubility due to their ability to interact with both the ester carbonyl and the nitrogen atom through hydrogen bonding interactions [4]. The carboxylic acids and their derivatives generally demonstrate good solubility in alcoholic solvents, supporting this prediction [4].

Ethyl acetate represents an optimal solvent choice for this compound, as it provides excellent solvation for organic esters through favorable dipole-dipole interactions and potential hydrogen bonding with the carbonyl oxygen [3]. This characteristic makes ethyl acetate particularly valuable for extraction and purification procedures involving this bicyclic ester.

Aromatic solvents such as toluene offer moderate solubility, primarily through van der Waals interactions with the bicyclic framework. The nitrogen-containing heterocycle may exhibit some π-π stacking interactions with aromatic solvents, though these are likely secondary to the primary solvation mechanisms [4].

Chlorinated solvents, particularly chloroform, demonstrate high solubility for this compound class. The excellent solvating properties of chloroform for organic molecules stem from its ability to participate in weak hydrogen bonding as a hydrogen bond donor and its favorable dielectric properties for dissolving polar organic compounds.

Partition Coefficient Considerations

The octanol-water partition coefficient for similar ethyl ester compounds typically ranges from moderate to high values, indicating preferential partitioning into the organic phase [5] [6]. For long-chain ethyl esters, partition coefficients can reach values of log P = 6.8 or higher [6], though the specific bicyclic structure of this compound may result in somewhat different partitioning behavior due to the constrained ring system and nitrogen incorporation.

Thermal Stability and Degradation Pathways

The thermal stability profile of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester reflects the inherent stability characteristics of both the bicyclic scaffold and the ester functional group. Understanding these thermal properties is crucial for processing, storage, and synthetic applications of this compound.

Thermal Stability Range

Based on comparative analysis with structurally related compounds, the thermal stability range extends from ambient temperature to approximately 250-300°C [7] [8]. This stability window is consistent with other azabicyclic compounds that demonstrate reasonable thermal stability due to the constrained ring system providing structural rigidity [9] [10].

Primary Degradation Mechanisms

The thermal degradation of this compound likely proceeds through multiple pathways, with the primary mechanisms involving ester bond cleavage and potential ring-opening reactions. Differential scanning calorimetry studies on similar compounds indicate that thermal decomposition typically initiates with the most thermodynamically labile bonds [7] [9].

The ethyl ester functional group represents a probable site of initial thermal degradation. Ester hydrolysis and transesterification reactions become thermodynamically favorable at elevated temperatures, particularly in the presence of trace moisture or acidic conditions [11] [12]. The activation energy for ester bond cleavage in bicyclic systems may be influenced by the ring strain and electronic effects of the nitrogen-containing heterocycle.

Secondary Degradation Processes

Following initial ester degradation, secondary processes may involve the bicyclic framework itself. The nitrogen-containing ring system could undergo ring-opening reactions or rearrangement processes at higher temperatures [8] [13]. The specific degradation pathway will depend on the heating rate, atmosphere conditions, and presence of catalytic impurities.

Studies on related azabicyclic compounds demonstrate that nitrogen-containing heterocycles can participate in cycloreversion reactions or undergo complex rearrangements involving nitrogen elimination [13]. The temperature range for these secondary processes typically occurs above 300°C, providing a reasonable processing window for synthetic and purification operations.

Kinetic Considerations

The thermal degradation kinetics of ester-containing compounds generally follow first-order or pseudo-first-order kinetics, with activation energies typically ranging from 100-200 kJ/mol for ester bond cleavage [7] [12]. The presence of the bicyclic framework may influence these kinetic parameters by providing conformational constraints that either stabilize or destabilize the transition states involved in thermal decomposition.

Thermal Analysis Recommendations

Comprehensive thermal characterization should employ differential scanning calorimetry and thermogravimetric analysis under both inert and oxidative atmospheres [7] [9] [14]. Multiple heating rates should be utilized to determine accurate kinetic parameters and identify potential competitive degradation pathways. Coupled techniques such as thermogravimetric analysis-mass spectrometry would provide valuable information about the specific degradation products and mechanisms.

Crystallographic Analysis and Polymorphism Studies

The crystallographic characterization of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester represents a critical aspect of its physicochemical profiling, yet comprehensive crystallographic data remain limited in the current literature. This section addresses the structural analysis requirements and polymorphism considerations for this bicyclic compound.

Structural Analysis Framework

The molecular geometry of this compound features a constrained bicyclic system incorporating a nitrogen atom, which significantly influences its solid-state packing behavior. Similar azabicyclic compounds demonstrate characteristic conformational preferences that arise from the geometric constraints imposed by the bridged ring system [15] [16] [17].

X-ray crystallographic studies of related compounds reveal that the bicyclic scaffold typically adopts specific conformations that minimize ring strain while optimizing intermolecular interactions [18] [16]. The nitrogen atom positioning in the bicyclic framework creates unique electronic and steric environments that influence crystal packing arrangements.

Intermolecular Interaction Patterns

The crystal packing of nitrogen-containing bicyclic compounds is dominated by several types of intermolecular interactions. Hydrogen bonding represents a primary structure-directing force, with the nitrogen atom serving as a potential hydrogen bond acceptor and the ester carbonyl providing additional coordination sites [19] [20].

Crystallographic analyses of similar compounds demonstrate that C-H···N hydrogen bonds, C-H···O interactions involving the ester carbonyl, and potential C-H···π interactions can all contribute to the overall crystal stability [19] [21]. The specific pattern of these interactions determines the three-dimensional arrangement of molecules in the crystal lattice and influences the thermodynamic stability of different polymorphic forms.

Polymorphism Potential

The structural features of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester suggest significant potential for polymorphism. The compound contains multiple conformationally flexible elements, including the ethyl ester side chain and the potential for different nitrogen lone pair orientations, which can lead to distinct crystal packing arrangements [22] [23].

Comparative studies on ethyl ester derivatives indicate that polymorphic behavior is common in this compound class [22] [23]. The ability of ester groups to adopt different conformations and participate in various intermolecular interactions creates multiple energetically competitive crystal forms. Additionally, the bicyclic framework may exhibit conformational flexibility that contributes to polymorphic diversity.

Crystallization Solvent Effects

The choice of crystallization solvent significantly influences the formation of specific polymorphic forms and potential solvate structures [24] [25]. Different solvents can template distinct hydrogen bonding patterns and molecular packing arrangements, leading to the formation of kinetically or thermodynamically favored crystal forms.

Systematic polymorph screening should encompass a diverse range of crystallization conditions, including various solvents, temperature profiles, and supersaturation levels [24] [25] [26]. Polar protic solvents may favor hydrogen-bonded networks, while aprotic solvents might promote alternative packing motifs dominated by van der Waals interactions.

Analytical Characterization Requirements

Comprehensive polymorphic characterization requires the integration of multiple analytical techniques [25] [26]. X-ray powder diffraction provides the primary method for polymorph identification and quantification, while differential scanning calorimetry reveals thermal transitions that indicate polymorphic relationships [14] [25].

Single crystal X-ray diffraction remains the definitive technique for complete structural elucidation, providing detailed information about molecular conformation, intermolecular interactions, and crystal packing arrangements [18] [27]. Solid-state nuclear magnetic resonance spectroscopy can provide complementary information about molecular environments and dynamics in different polymorphic forms.

Stability Relationships

The relative thermodynamic stability of different polymorphic forms determines their potential utility in pharmaceutical or materials applications [24] [26]. Enantiotropic relationships, where different polymorphs are stable in different temperature ranges, require careful characterization to establish transition temperatures and stability hierarchies.

Slurry equilibration studies in various solvents represent a practical approach for determining the most thermodynamically stable form under specific conditions [25]. These studies can identify solution-mediated transformations between polymorphic forms and establish the conditions necessary for selective crystallization of desired polymorphs.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Exact Mass

183.125928785 g/mol

Monoisotopic Mass

183.125928785 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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